(3-Methoxyoxetan-3-yl)methanol

Description

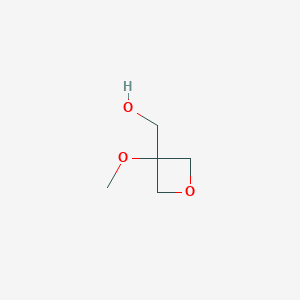

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyoxetan-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-7-5(2-6)3-8-4-5/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLJKAPLHUHXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Methoxyoxetan 3 Yl Methanol

Ring-Opening Reactions of Oxetanes: Mechanistic Studies

Oxetanes undergo ring-opening reactions through several mechanistic pathways, including nucleophilic, electrophilic, radical, and acid-catalyzed processes. magtech.com.cn The significant ring strain is released upon cleavage of one of the C-O bonds, making these reactions thermodynamically favorable. acs.orgrsc.org The regioselectivity of the ring-opening is a critical aspect, heavily influenced by the reaction conditions and the substitution pattern on the oxetane (B1205548) ring. magtech.com.cn

Nucleophilic ring-opening is one of the most common reactive pathways for oxetanes. magtech.com.cn The regiochemical outcome of this reaction is highly dependent on the reaction conditions, specifically whether it is conducted under acidic or basic/neutral conditions.

Under basic or neutral conditions, the reaction typically proceeds via an Sɴ2 mechanism. Strong nucleophiles will attack one of the α-carbons of the oxetane ring, leading to the cleavage of the C-O bond. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. magtech.com.cnyoutube.com

In contrast, under acidic conditions, the oxetane oxygen is first protonated, activating the ring for nucleophilic attack. This activation facilitates the reaction even with weaker nucleophiles. The transition state develops significant carbocationic character at the α-carbons. Consequently, the nucleophile attacks the more substituted carbon atom, which can better stabilize the positive charge. magtech.com.cn This is known as electronic effect control. magtech.com.cn For a 3-substituted oxetane, this process can lead to the formation of chiral products bearing tertiary or quaternary stereocenters. rsc.org

The general mechanisms are summarized below:

| Condition | Mechanism | Site of Nucleophilic Attack | Controlling Factor |

| Basic/Neutral | Sɴ2-like | Less substituted α-carbon | Steric hindrance |

| Acidic | Sɴ1-like | More substituted α-carbon | Electronic stabilization of carbocation-like transition state |

Beyond simple ring-opening, oxetane derivatives can undergo ring-expansion reactions to form larger heterocyclic systems, such as tetrahydrofurans. beilstein-journals.orgacs.org These reactions provide a valuable synthetic route to five-membered rings. A notable method involves a photochemical, metal-free approach where an oxetane reacts with a diazo compound to generate an ylide intermediate. rsc.org This intermediate then undergoes a rearrangement, such as a beilstein-journals.orgacs.org- or beilstein-journals.orgrsc.org-sigmatropic shift, to expand the ring. rsc.org Computational studies suggest that these ring expansions proceed via a diradical pathway, and the stereochemical outcome is influenced by the different bond lengths in the transient oxygen or sulfur ylide intermediates. rsc.org

Role of the Methoxy (B1213986) and Hydroxyl Groups in (3-Methoxyoxetan-3-yl)methanol Reactivity

The specific substituents on this compound play a decisive role in its reactivity. The 3,3-disubstituted pattern significantly influences the stability and reaction pathways of the oxetane ring.

Steric Shielding: The presence of two substituents at the C3 position provides steric hindrance that can block the path of external nucleophiles to the C-O σ* antibonding orbitals. This effect generally increases the stability of the oxetane ring compared to mono-substituted or unsubstituted oxetanes. nih.gov

Electronic Effect of the Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group. While it is not directly attached to the reactive α-carbons (C2 and C4), its electronic influence can be transmitted through the ring. In acid-catalyzed reactions, it may offer slight stabilization to any developing positive charge on the ring. The primary role of the methoxy group, alongside the hydroxymethyl group, is to create the sterically hindered 3,3-disubstituted pattern. nih.govnih.gov

Influence of the Hydroxymethyl Group: The primary alcohol moiety (-CH₂OH) introduces another reactive site on the molecule. Under certain conditions, particularly acidic ones, the hydroxyl group can act as an internal nucleophile. nih.gov This could potentially lead to an intramolecular ring-opening followed by rearrangement, although such pathways are highly dependent on the specific reaction conditions and catalysts employed. The hydroxyl group is also a key site for further derivatization of the molecule. nih.gov

Stability and Transformation Pathways of the Oxetane Ring System in Varied Conditions

The stability of the oxetane ring is not absolute and is strongly dictated by its substitution pattern and the surrounding chemical environment. nih.gov While the ring strain makes it inherently reactive, 3,3-disubstituted oxetanes, such as this compound, are among the most stable substitution patterns. nih.gov

The general stability under various conditions can be summarized as follows:

| Condition | Stability of this compound | Potential Transformation Pathways |

| Acidic (Brønsted or Lewis) | Moderately stable; susceptible to ring-opening under harsh conditions. nih.gov | Protonation of the oxetane oxygen followed by nucleophilic attack, potentially leading to diols or other ring-opened products. magtech.com.cn |

| Basic | Generally stable. | Ring-opening requires strong nucleophiles and typically proceeds slowly via an Sɴ2 mechanism at the less hindered C2/C4 positions. magtech.com.cn |

| Thermal | Relatively stable, but can decompose at high temperatures. | High temperatures can promote ring-opening or fragmentation, though specific pathways are not well-documented for this compound. |

| Radical | Susceptible to radical-mediated ring-opening. | Cobalt-catalyzed reactions can generate nucleophilic radicals via homolytic cleavage of an intermediate Co-C bond, enabling further reactions. chemrxiv.org |

Elaboration on the Oxetane Ring and Side Chain Derivatization

Further chemical modifications of this compound can be achieved by targeting either the oxetane ring or, more commonly, the hydroxymethyl side chain. acs.orgjfda-online.com

The primary alcohol of the hydroxymethyl group is a versatile handle for a variety of chemical transformations. Standard organic reactions can be employed to synthesize a range of derivatives:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

Oxidation: Conversion of the primary alcohol to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Derivatization can also be achieved via ring-opening reactions, as discussed previously, which functionalizes the core structure by converting the cyclic ether into a substituted 1,3-diol derivative. acs.org These building blocks can then be used in further synthetic steps. rsc.org For instance, nucleophilic ring-opening with organometallic reagents or heteroatom nucleophiles provides a direct route to highly functionalized three-carbon chains. rsc.orgresearchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Methoxyoxetan 3 Yl Methanol

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (3-Methoxyoxetan-3-yl)methanol. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the expected signals would correspond to the protons of the oxetane (B1205548) ring, the methoxy (B1213986) group, the hydroxymethyl group, and the hydroxyl proton itself. The oxetane ring protons typically appear as two distinct signals due to their diastereotopic nature, presenting as doublets. The methoxy group protons would yield a sharp singlet, while the hydroxymethyl protons would also produce a singlet. The hydroxyl proton's chemical shift can be variable and may appear as a broad singlet. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the quaternary carbon of the oxetane ring bonded to the methoxy and hydroxymethyl groups, the two equivalent methylene (B1212753) carbons of the oxetane ring, the methoxy carbon, and the hydroxymethyl carbon. The chemical shifts are influenced by the electronegativity of the attached oxygen atoms. docbrown.info

Predicted NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Oxetane CH₂ | ~4.4 - 4.6 (d, 4H) | ~78 - 82 |

| Methoxy (OCH₃) | ~3.2 - 3.4 (s, 3H) | ~50 - 55 |

| Hydroxymethyl (CH₂OH) | ~3.6 - 3.8 (s, 2H) | ~65 - 70 |

| Quaternary Oxetane C | - | ~80 - 85 |

| Hydroxyl (OH) | Variable (br s, 1H) | - |

s = singlet, d = doublet, br s = broad singlet

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation pattern. The molecular formula for this compound is C₅H₁₀O₃, giving it a molecular weight of 118.13 g/mol .

Upon ionization, typically through electron ionization (EI), the molecule forms a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of stable neutral molecules or radicals.

Common fragmentation patterns for ethers and alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and the loss of alkoxy or alkyl groups. For this compound, significant fragments could arise from the loss of a methoxy radical (•OCH₃), a hydroxymethyl radical (•CH₂OH), or through the opening and subsequent fragmentation of the oxetane ring.

Predicted Mass Spectrometry Fragmentation Data

| m/z (Predicted) | Proposed Fragment Identity | Proposed Loss from Molecular Ion |

|---|---|---|

| 118 | [C₅H₁₀O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 101 | [C₄H₅O₃]⁺ | M - •OH |

| 87 | [C₄H₇O₂]⁺ | M - •OCH₃ |

| 88 | [C₄H₈O₂]⁺˙ | M - CH₂O (from ring) |

| 57 | [C₃H₅O]⁺ | M - •OCH₃ - CH₂O |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nasa.gov The functional groups present in this compound give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The IR spectrum is particularly useful for identifying the presence of the hydroxyl (O-H) group, which exhibits a strong, broad absorption band due to hydrogen bonding. docbrown.info The C-O stretching vibrations of the ether and alcohol functionalities, as well as the characteristic vibrations of the oxetane ring, will also be prominent. docbrown.info C-H stretching and bending vibrations are also expected. docbrown.info

Raman spectroscopy is effective for observing symmetric vibrations and vibrations of the carbon skeleton. researchgate.net The symmetric stretching of the oxetane ring and the C-O-C symmetric stretch of the ether linkage would be expected to show distinct Raman signals. researchgate.netresearchgate.net

Predicted Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3200 - 3500 | O-H stretch (hydrogen-bonded) | Strong, Broad | Weak |

| 2850 - 3000 | C-H stretch (aliphatic) | Medium to Strong | Strong |

| 1450 - 1480 | CH₂ scissoring | Medium | Medium |

| 1050 - 1150 | C-O stretch (ether & alcohol) | Strong | Medium |

| 950 - 980 | Oxetane ring breathing (symmetric stretch) | Medium | Strong |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques are essential for determining the purity of this compound and for its separation from starting materials, byproducts, or impurities. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography (GC): Given its relatively low molecular weight and the presence of a hydroxyl group, this compound can be analyzed by Gas Chromatography (GC), potentially after derivatization of the hydroxyl group to increase volatility. A polar stationary phase column (e.g., a wax-type column like Carbowax or one with a polyethylene (B3416737) glycol phase) would be suitable for separating this polar analyte. Detection can be achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for definitive identification of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound without the need for derivatization. Due to its polarity, reversed-phase HPLC would be the method of choice. A C18 or C8 column could be used with a polar mobile phase, such as a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile. Detection is typically performed using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as the molecule lacks a strong UV chromophore.

Hypothetical Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| Gas Chromatography (GC) | Polyethylene Glycol (e.g., DB-WAX) | Helium or Nitrogen | Flame Ionization Detector (FID) |

Computational Chemistry and Theoretical Studies on 3 Methoxyoxetan 3 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of (3-Methoxyoxetan-3-yl)methanol. These calculations can predict a variety of electronic properties that are central to the molecule's reactivity.

The electronic structure of this compound is characterized by the distribution of electron density, which is significantly influenced by the electronegative oxygen atoms in the oxetane (B1205548) ring and the methoxy (B1213986) and hydroxyl groups. This leads to a distinct molecular electrostatic potential (MEP), where regions of negative potential are localized around the oxygen atoms, indicating their propensity to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group represents a region of positive potential, making it a hydrogen bond donor.

Key reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For substituted oxetanes, the HOMO is often associated with the oxygen lone pairs, while the LUMO is typically a σ* anti-bonding orbital of the C-O bonds within the ring. Nucleophilic attack, a common reaction for oxetanes, is often directed towards the carbon atoms of the oxetane ring, influenced by the LUMO's spatial distribution.

Note: The values in this table are illustrative and would be determined from specific quantum chemical calculations (e.g., using DFT with a basis set like 6-311++G(d,p)).

Conformational Analysis and Energetics of this compound

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the puckering of the oxetane ring and rotation around the C-C and C-O single bonds of the substituents. Conformational analysis aims to identify the stable conformers and determine their relative energies.

The oxetane ring itself is not perfectly planar and can exist in a puckered conformation to relieve ring strain. The degree of puckering is influenced by the substituents at the C3 position. For 3,3-disubstituted oxetanes, the steric interactions between the substituents play a significant role in determining the preferred ring conformation. nih.govutexas.edu In the case of this compound, the methoxy and methanol (B129727) groups will influence the puckering angle.

A potential energy surface (PES) can be mapped by systematically varying key dihedral angles and calculating the corresponding energy. This allows for the identification of local minima, corresponding to stable conformers, and the transition states that connect them.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|---|

| I | Extended conformation, no intramolecular H-bond | 2.5 | O-C3-C-O: ~180 |

| II | Intramolecular H-bond (OH to methoxy O) | 1.2 | O-C3-C-O: ~60 |

| III | Intramolecular H-bond (OH to oxetane O) | 0.0 (Global Minimum) | O-C3-C-O: ~70 |

Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis. The actual values would be derived from high-level quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis for Oxetane Transformations

The strained four-membered ring of oxetanes makes them susceptible to ring-opening reactions, which are a cornerstone of their chemistry. magtech.com.cn Computational modeling is a valuable tool for investigating the mechanisms of these transformations, identifying intermediates, and calculating the activation energies of transition states.

A common transformation for oxetanes is acid-catalyzed ring-opening. In the presence of an acid, the oxygen atom of the oxetane ring is protonated, which activates the ring towards nucleophilic attack. For an unsymmetrically substituted oxetane like this compound, the regioselectivity of the nucleophilic attack is a key question. Computational studies can model the attack of a nucleophile (e.g., water or an alcohol) at either of the two methylene (B1212753) carbons of the oxetane ring.

The reaction pathway can be modeled by locating the transition state structure for each potential pathway. The calculated activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction kinetics. A lower activation energy indicates a faster reaction. For 3,3-disubstituted oxetanes, steric hindrance from the substituents at the C3 position generally disfavors nucleophilic attack at the adjacent carbons (C2 and C4). nih.gov

Theoretical calculations can also shed light on the nature of the intermediates. For instance, in some acid-catalyzed ring-opening reactions, the formation of a transient carbocation intermediate may be involved, particularly if the substituents can stabilize a positive charge. imperial.ac.uk

Table 3: Calculated Activation Energies for Acid-Catalyzed Ring-Opening of this compound with Water (Illustrative Data)

| Reaction Pathway | Description | Transition State Structure | Activation Energy (kcal/mol) |

|---|---|---|---|

| Path A | Nucleophilic attack at C2 | Elongated C2-O bond, forming H2O-C2 bond | 22.5 |

| Path B | Nucleophilic attack at C4 | Elongated C4-O bond, forming H2O-C4 bond | 23.1 |

Note: The data is illustrative. The preferred pathway would be determined by comparing the activation energies calculated using methods like DFT.

Molecular Dynamics Simulations and Intermolecular Interactions Involving the Oxetane Motif

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms over time, providing insights into intermolecular interactions, solvation effects, and dynamic processes.

For this compound in an aqueous environment, MD simulations can reveal the structure of the solvation shell. The oxygen atoms of the oxetane ring, methoxy group, and hydroxyl group can all act as hydrogen bond acceptors, while the hydroxyl hydrogen is a hydrogen bond donor. acs.org The ability of oxetanes to form effective hydrogen bonds is a key aspect of their utility in medicinal chemistry. nih.gov

MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This can provide a detailed picture of the hydrogen bonding network between this compound and surrounding water molecules. Studies on the oxetane-water complex have shown a linear arrangement for the hydrogen bond. nih.gov

Furthermore, MD simulations can be used to explore the dynamics of conformational changes in solution and to understand how intermolecular interactions with the solvent influence the conformational preferences identified in the gas phase through quantum chemical calculations. The insights gained from MD simulations are crucial for understanding the macroscopic properties of this compound, such as its solubility and miscibility with different solvents.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-methyl-3-oxetanemethanol |

| water |

Synthetic Utility of 3 Methoxyoxetan 3 Yl Methanol As a Building Block

Incorporation into Complex Molecular Architectures

The incorporation of the (3-methoxyoxetan-3-yl)methanol motif into complex molecular architectures is an area of growing interest, largely due to the favorable physicochemical properties imparted by the oxetane (B1205548) ring. While specific examples detailing the direct use of this compound in the synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, the strategic value of 3-substituted oxetanes as building blocks is well-established. These motifs can act as polar replacements for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility of the final compound. The hydroxyl group of this compound serves as a convenient handle for derivatization, allowing for its attachment to a larger molecular scaffold through ether or ester linkages.

Use in Heterocyclic Synthesis and Scaffold Construction

A notable application of this compound is in the synthesis of substituted heterocyclic compounds. For instance, it has been utilized as a key starting material in the preparation of N-substituted imidazole (B134444) carboxylic acid ester derivatives. In this context, the hydroxyl group of this compound is reacted with a suitably substituted imidazole carboxylic acid to form the corresponding ester.

One specific example involves the synthesis of (3-methoxyoxetan-3-yl)methyl 2-phenyl-1H-imidazole-5-carboxylate. This reaction demonstrates the utility of this compound as a precursor for introducing the oxetane moiety into a heterocyclic core, which can be of significant interest in the development of novel pharmaceutical agents. acs.orgrsc.org

Table 1: Synthesis of (3-methoxyoxetan-3-yl)methyl 2-phenyl-1H-imidazole-5-carboxylate

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | 2-phenyl-1H-imidazole-5-carboxylic acid | (3-methoxyoxetan-3-yl)methyl 2-phenyl-1H-imidazole-5-carboxylate | Intermediate for substituted imidazole derivatives acs.orgrsc.org |

This interactive table summarizes the use of this compound in the synthesis of a specific heterocyclic compound.

Development of Novel Reagents and Intermediates from Oxetane-3-methanol Derivatives

While the development of novel reagents directly from this compound is not widely reported, the broader class of oxetane-3-methanol derivatives serves as a platform for creating valuable synthetic intermediates. The functional handles present in these molecules, such as the hydroxyl group, can be readily converted into other functionalities. For example, oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid. These derivatives can then participate in a wide range of chemical transformations, including but not limited to, reductive amination, Wittig reactions, and amide bond formations. The resulting polyfunctionalized oxetanes are highly sought-after intermediates for the synthesis of biologically active molecules.

Applications in Advanced Organic Synthesis beyond Target Molecule Creation

The applications of this compound and its derivatives in advanced organic synthesis extend beyond their role as simple building blocks for target molecules. The strained four-membered ring of the oxetane moiety can be strategically employed in ring-opening reactions to generate more complex, acyclic structures with defined stereochemistry. Such transformations, often catalyzed by Lewis or Brønsted acids, can lead to the formation of 1,3-diols and other valuable synthetic intermediates. This ring-opening strategy significantly expands the synthetic utility of oxetanes, allowing them to serve as latent 1,3-diol synthons. However, specific, documented examples of this approach using this compound are limited in the current body of scientific literature.

Applications of 3 Methoxyoxetan 3 Yl Methanol and Oxetane Motifs in Medicinal Chemistry and Drug Discovery Research

Oxetane (B1205548) as a Stable Motif and Bioisostere in Drug Design

The oxetane ring is increasingly utilized in drug design as a stable, polar, and three-dimensional structural element. nih.govnih.gov Its compact nature allows it to serve as a bioisosteric replacement for more common functional groups that may possess undesirable properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Oxetanes are frequently employed as surrogates for gem-dimethyl and carbonyl groups. chemrxiv.orgrsc.orgnih.gov The substitution of a metabolically labile gem-dimethyl group with an oxetane can block sites of oxidation without the associated increase in lipophilicity. chemrxiv.org Furthermore, the oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the properties of a carbonyl group while often conferring greater metabolic stability. nih.gov The inherent polarity and low molecular weight of the oxetane motif make it an attractive component for enhancing the sp³ character of drug candidates, which is often correlated with improved clinical success rates. nih.gov

Research on the Influence of the Oxetane Moiety on Drug-Relevant Properties

Modulating Lipophilicity and Aqueous Solubility in Drug Candidates

Lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, can be finely tuned by the incorporation of an oxetane moiety. The polar nature of the oxetane ring typically leads to a reduction in lipophilicity compared to its carbocyclic or aliphatic counterparts. chemrxiv.org This can, in turn, enhance the aqueous solubility of a compound, a crucial factor for oral bioavailability. For instance, replacing a gem-dimethyl group with an oxetane has been shown to significantly increase aqueous solubility. scirp.org This improvement in solubility is attributed to the oxetane's ability to engage in hydrogen bonding with water molecules.

Impact on Metabolic Stability and Pharmacokinetics

One of the most significant advantages of incorporating an oxetane motif is the enhancement of metabolic stability. chemrxiv.org Functional groups that are prone to metabolic degradation, such as methyl groups or certain aromatic systems, can be replaced with the more robust oxetane ring. While oxetanes are not metabolically inert, their degradation pathways can be more predictable and sometimes lead to desirable pharmacokinetic outcomes.

Stereochemical Considerations in Drug Discovery

The introduction of a substituent onto an oxetane ring can create a stereocenter, leading to enantiomers that may exhibit different pharmacological activities and pharmacokinetic profiles. In the case of the EZH2 inhibitor PF-06821497, which contains the (methoxy(oxetan-3-yl)methyl) moiety, the stereochemistry of the carbon atom alpha to the oxetane ring was found to be critical for its binding affinity. The (+)-(R)-enantiomer demonstrated a 16-fold increase in potency compared to its corresponding (-)-(S)-enantiomer. nih.govacs.org X-ray crystallography revealed that the oxetane substituent occupies a specific pocket in the EZH2 protein, with potential CH−π interactions between the oxetane's polarized C-H bonds and tyrosine residues contributing to the binding. nih.govacs.org This highlights the importance of controlling stereochemistry when incorporating oxetane motifs into drug candidates to optimize their interaction with the biological target.

Case Studies of (3-Methoxyoxetan-3-yl)methanol or Related Oxetanes in Drug Development Programs

The utility of the this compound moiety is exemplified in the development of PF-06821497, an orally bioavailable inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). nih.govacs.org The initial lead compound in this program suffered from poor metabolic stability and low aqueous solubility. acs.org

Through a structure-based design approach, the problematic dimethylisoxazole group of the lead compound was replaced with the (methoxy(oxetan-3-yl)methyl) substituent. nih.govacs.org This modification was instrumental in overcoming the initial liabilities. The introduction of the sp³-rich and polar oxetane-containing fragment led to a significant improvement in both metabolic stability and solubility. acs.org The resulting compound, PF-06821497, demonstrated a superior profile of potency, favorable ADME properties, and robust in vivo efficacy in preclinical tumor models. nih.govacs.orgnih.gov This successful optimization underscores the strategic value of incorporating moieties like this compound to address common challenges in drug development.

Table 1: Impact of the (methoxy(oxetan-3-yl)methyl) Moiety on the Properties of an EZH2 Inhibitor

| Property | Lead Compound | PF-06821497 (with oxetane moiety) |

| Metabolic Stability | Poor | Improved |

| Aqueous Solubility | Insufficient | Improved |

| In Vivo Efficacy | Not specified | Robust tumor growth inhibition |

This table is based on qualitative descriptions from the provided search results.

Oxetane Derivatives in the Context of EZH2 Inhibitors and Other Therapeutic Areas

EZH2 is a histone methyltransferase that is a validated therapeutic target in oncology. nih.gov The development of small molecule inhibitors of EZH2 has been an active area of research. The case of PF-06821497 demonstrates the critical role that oxetane derivatives can play in this field. nih.govacs.orgnih.gov The incorporation of the (methoxy(oxetan-3-yl)methyl) group was a key design element that enabled the identification of a clinical candidate. nih.gov

Beyond EZH2 inhibitors, oxetane-containing molecules have been investigated for a wide range of therapeutic applications, including antivirals, and treatments for autoimmune and neurodegenerative diseases. nih.gov The unique physicochemical properties conferred by the oxetane ring make it a versatile building block in the medicinal chemist's toolbox for the development of novel therapeutics across various disease areas.

Future Perspectives and Emerging Research Directions for 3 Methoxyoxetan 3 Yl Methanol Research

Advancements in Asymmetric Synthesis of Substituted Oxetanes

The generation of chiral, enantiomerically pure compounds is a cornerstone of modern drug discovery and chemical synthesis. While numerous methods exist for creating oxetanes, the development of stereocontrolled routes to access specific enantiomers of substituted oxetanes remains an active and challenging area of research. acs.orgsemanticscholar.org Future advancements applicable to the synthesis of chiral derivatives of (3-Methoxyoxetan-3-yl)methanol are likely to focus on catalytic asymmetric strategies that offer high efficiency and enantioselectivity.

A significant area of progress has been the catalytic asymmetric ring-opening of prochiral 3-substituted oxetanes, which provides rapid access to highly functionalized chiral molecules. rsc.orgrsc.org For instance, chiral Brønsted acids and (salen)Co(III) complexes have been successfully employed as catalysts in the desymmetrization of oxetanes. rsc.orgnsf.gov These reactions can generate all-carbon quaternary stereocenters with excellent enantioselectivity, a structural feature that is challenging to construct. nsf.govorganic-chemistry.org Another promising strategy involves the functionalization of native alcohols to directly form the oxetane (B1205548) ring under mild conditions, a method that could be adapted for asymmetric catalysis. nih.gov

Key research directions include:

Development of Novel Chiral Catalysts: The design of new Lewis acids, Brønsted acids, and organocatalysts that can effectively control the stereochemistry of oxetane formation or ring-opening is paramount. rsc.orgrsc.org

Substrate Scope Expansion: Extending current asymmetric methods to a broader range of substrates, including those with diverse functional groups like the methoxy (B1213986) and hydroxyl moieties in this compound, is a critical next step.

One-Pot Sequential Reactions: Designing tandem reactions, such as a one-pot sequential addition of a sulfur ylide followed by asymmetric ring formation, can streamline the synthesis of complex chiral oxetanes. semanticscholar.org

| Asymmetric Strategy | Catalyst Type | Key Outcome | Potential Application |

|---|---|---|---|

| Intramolecular Desymmetrization | Chiral (salen)Co(III) Complexes | Formation of tetrahydrofurans with high enantioselectivity (up to 99% ee). rsc.org | Synthesis of chiral precursors from oxetane intermediates. |

| Nucleophilic Ring-Opening | Chiral Brønsted Acids | Access to functionalized three-carbon chiral building blocks. rsc.org | Creation of chiral amines and thiols via ring-opening. |

| Intramolecular Desymmetrization | Chiral Brønsted Acids | Generation of all-carbon quaternary stereocenters. nsf.gov | Synthesis of complex chiral tetrahydrothiophenes. nsf.gov |

| Desymmetrization for Pyrrolidine Synthesis | Chiral Phosphoric Acid | Asymmetric synthesis of chiral pyrrolidines with excellent enantioselectivity. organic-chemistry.org | Accessing complex heterocyclic scaffolds for drug discovery. organic-chemistry.org |

Novel Reactivity Modes and Transformational Chemistry

The inherent ring strain of oxetanes (approximately 107 kJ/mol) makes them susceptible to a variety of chemical transformations, particularly ring-opening reactions. acs.orgwikipedia.org However, recent research has moved beyond simple nucleophilic additions to explore more sophisticated and novel reactivity modes. These emerging transformations expand the synthetic utility of oxetane building blocks like this compound, allowing for their conversion into a wider array of complex molecular architectures.

One notable advancement is the use of oxetan-3-ols as 1,2-bis-electrophiles in Brønsted acid-catalyzed annulation reactions with 1,2-diols to form 1,4-dioxanes. nih.gov This strategy reimagines the reactivity of the oxetane core, treating it as a synthon for a 1,2-dication. Other innovative approaches include metal-hydride atom transfer/radical polar crossover (MHAT/RPC) methods for cycloisomerization of homoallylic alcohols to construct the oxetane ring. beilstein-journals.org Furthermore, a comprehensive understanding of the oxetane core's stability and tolerance towards a wide range of standard reaction conditions—including oxidations, reductions, C-C bond formations, and protecting group manipulations—has been established, which is crucial for designing multi-step syntheses. chemrxiv.orgrsc.org

Future research will likely focus on:

Catalytic Ring-Expansion: Developing methods to expand the four-membered ring into larger, more complex heterocyclic systems.

Photochemical Transformations: Exploiting visible-light-mediated Paternò–Büchi reactions and other photochemical cascades to construct polycyclic oxetane-containing structures. beilstein-journals.org

Functional Group Interconversion: Leveraging the specific functionalities of this compound, such as the primary alcohol, for further derivatization through oxidation, alkylation, or coupling reactions, while keeping the oxetane ring intact. nih.gov

| Reaction Type | Key Reagents/Catalysts | Product Class | Significance |

|---|---|---|---|

| Annulation Reaction | Brønsted Acid (Tf₂NH), 1,2-diols | 1,4-Dioxanes | Treats oxetan-3-ols as 1,2-bis-electrophiles, generating water as the only byproduct. nih.gov |

| Paternò–Büchi Reaction | Visible Light, Iridium Catalyst | Functionalized Oxetanes | A mild, photochemical [2+2] cycloaddition to form the oxetane ring. beilstein-journals.org |

| Cycloisomerization | Metal Hydride Atom Transfer (MHAT) | Substituted Oxetanes | Mild and high-yielding protocol for oxetane ring construction from homoallylic alcohols. beilstein-journals.org |

| Ring-Closing Metathesis | Grubbs Catalyst | Spirocyclic Oxetanes | Builds a new ring fused at the C3 position of the oxetane. chemrxiv.org |

Role in Sustainable Chemistry and Green Synthetic Methodologies

The principles of green chemistry—which prioritize waste reduction, energy efficiency, and the use of renewable resources—are increasingly guiding synthetic strategies. While not always explicitly labeled as "green," many emerging methodologies in oxetane chemistry align with these principles. The development of synthetic routes for compounds like this compound that are more sustainable is a key future objective.

Catalytic processes are inherently greener than stoichiometric reactions as they reduce waste. The shift towards using catalytic amounts of Brønsted acids or metal complexes for oxetane synthesis and functionalization is a significant step forward. nih.govnih.gov Methodologies that proceed under mild conditions, reducing energy consumption, also contribute to greener synthesis. nih.gov Moreover, reactions that generate benign byproducts, such as the formation of water in the Brønsted acid-catalyzed synthesis of dioxanes from oxetanols, are highly desirable. nih.gov

Future efforts in this area will likely involve:

Atom Economy: Designing reactions where the majority of atoms from the reactants are incorporated into the final product, minimizing waste.

Benign Solvents: Replacing hazardous organic solvents with safer alternatives like water, ethanol, or supercritical fluids.

Biocatalysis: Exploring the use of enzymes to perform selective transformations on the oxetane core, taking inspiration from the natural biosynthesis of oxetane-containing products. researchgate.net

Renewable Feedstocks: Investigating pathways to synthesize oxetane precursors from renewable biomass rather than petrochemical sources.

Interdisciplinary Research Integrating this compound into Advanced Materials Science

The application of oxetanes is expanding beyond medicinal chemistry into the realm of materials science. acs.org The strained four-membered ring of oxetane monomers can undergo ring-opening polymerization to produce polyethers with unique properties. wikipedia.org this compound, with its reactive hydroxyl group and modifying methoxy group, is an ideal candidate as a functional monomer for creating novel polymers.

Research has shown that substituted oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane, can be polymerized to form hyperbranched polyoxetanes. nih.govnih.gov These polymers are being investigated for applications as adhesives, demonstrating good adhesion to polar substrates. nih.govnih.gov The polymerization proceeds via a cationic ring-opening mechanism, which is an efficient process. wikipedia.orgnih.gov Additionally, polyfunctional oxetanes are used in photo-initiated cationic polymerization systems to create high-performance photo-curing materials for coatings and 3D printing applications. radtech.org

Emerging research directions include:

Functional Polymers: Using this compound to synthesize polymers where the methoxy and residual hydroxyl groups can be used to tune properties like solubility, thermal stability, and crystallinity. wikipedia.org

Copolymers: Creating copolymers by polymerizing oxetanes with other monomers like tetrahydrofuran (B95107) (THF) to produce materials with tailored characteristics, such as soft segments for elastomers. wikipedia.org

Biomaterials: Designing oxetane-based polymers that are biocompatible or biodegradable for applications in the biomedical field.

Advanced Coatings: Developing photo-curable resins based on functional oxetanes for high-tech applications in electronics and optics. radtech.org

| Monomer | Polymer Type | Key Properties | Potential Application |

|---|---|---|---|

| Oxetane | Polyoxetane (POX) | Thermoplastic, crystalline (melting point 35 °C). wikipedia.org | Base polymer for various applications. |

| 3,3-dimethyloxetane | Poly(3,3-dimethyloxetane) | Crystalline, melting point 47 °C. wikipedia.org | Thermoplastics with modified thermal properties. |

| 3-ethyl-3-(hydroxymethyl)oxetane (EHO) | Hyperbranched Polyoxetane | Thermoplastic, good adhesion to polar substrates. nih.govnih.gov | Hot-melt adhesives. nih.govnih.gov |

| This compound | Functional Polyoxetane (Hypothetical) | Tunable polarity and functionality from methoxy/hydroxyl groups. | Specialty polymers, coatings, biomaterials. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Methoxyoxetan-3-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as acid-catalyzed ring-opening of oxetane derivatives followed by methoxylation. For example, oxetane precursors may undergo nucleophilic substitution with methoxide ions under anhydrous conditions. Reaction parameters like temperature (optimized between 0–25°C), solvent polarity (e.g., THF or DMF), and stoichiometric control of reagents significantly affect yield and purity. Catalysts like Lewis acids (e.g., BF₃·OEt₂) can enhance regioselectivity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 3.5–4.0 ppm for oxetane protons, δ 3.3 ppm for methoxy group) and ¹³C NMR (δ 60–70 ppm for oxetane carbons, δ 55 ppm for methoxy carbon) confirm the structure.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₅H₁₀O₃, [M+H]⁺ at m/z 119.07).

- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and 1100–1050 cm⁻¹ (C-O-C ether linkage) verify functional groups.

Purity is assessed via HPLC with a C18 column (≥95% purity threshold) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Exposure to moisture or acidic/basic conditions accelerates decomposition, forming by-products like 3-methoxyoxetane or methanol. Stability tests under accelerated aging (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. What strategies are employed to optimize the regioselectivity of nucleophilic substitutions involving this compound?

- Methodological Answer : Regioselectivity in reactions (e.g., SN2 substitutions) is controlled by steric and electronic factors. Computational modeling (DFT calculations) predicts preferential attack at the less hindered oxetane carbon. Experimental validation involves using bulky electrophiles (e.g., tert-butyl halides) or directing groups. Kinetic studies under varying temperatures (0–50°C) and solvent systems (polar aprotic vs. protic) further refine selectivity .

Q. How does the stability of this compound under varying pH and temperature conditions impact its application in multi-step syntheses?

- Methodological Answer : The compound is stable in neutral to mildly basic conditions (pH 7–9) but degrades in acidic environments (pH < 4), forming ring-opened diols. In multi-step syntheses, buffered reaction media (e.g., phosphate buffer) or protective group strategies (e.g., silylation of the hydroxyl group) mitigate instability. Real-time monitoring via in-situ FT-IR or Raman spectroscopy ensures integrity during reactions .

Q. In cases where conflicting data arise regarding the reactivity of this compound in cross-coupling reactions, what analytical methodologies can resolve such discrepancies?

- Methodological Answer : Contradictory reactivity data (e.g., competing Suzuki vs. Buchwald-Hartwig pathways) require rigorous mechanistic studies:

- Isotopic Labeling : ¹⁸O or deuterium tracing to track reaction pathways.

- Kinetic Profiling : Variable-time NMR or GC-MS to identify intermediates.

- Computational Analysis : Transition-state modeling (e.g., Gaussian software) to compare activation energies.

Cross-validation with control experiments (e.g., omitting catalysts) isolates contributing factors .

Q. What role does this compound serve as a building block in the synthesis of fluorinated pharmaceutical intermediates?

- Methodological Answer : The compound’s oxetane ring enhances metabolic stability and bioavailability in drug candidates. It is used to synthesize fluorinated analogs via Pd-catalyzed cross-coupling (e.g., introducing CF₃ groups) or photoinduced C-H fluorination. Case studies include its incorporation into kinase inhibitors, where the oxetane moiety reduces off-target interactions. Purity thresholds (>99%) are critical for in vivo assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.